Lipophilicity Differential: 8-Methyl Group Increases XLogP3 by +0.3 Units vs. 8-Des-Methyl Analog
The presence of the 8-methyl substituent on the imidazo[1,2-a]pyridine core directly impacts lipophilicity compared to the 8-des-methyl analog. Computed XLogP3 values from PubChem demonstrate a 0.3 log unit increase for the target compound (2.7) relative to methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (2.4) [1][2]. This difference is attributable to the additional methylene unit and is expected to influence passive membrane permeability and plasma protein binding in biological assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 695212-12-5): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.3-unit logP difference can significantly shift a compound's position in ADME property space; consistent use of the target building block ensures SAR campaigns are not confounded by unintended lipophilicity variations.
- [1] PubChem. Compound Summary for CID 1521600, Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1521600 View Source
- [2] PubChem. Compound Summary for CID 717824, Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/717824 View Source
